Muscarone

Muscarinic receptor pharmacology Tissue bath pharmacology Agonist potency ranking

Muscarone is the most potent muscarinic acetylcholine receptor (mAChR) agonist across seven isolated tissue preparations, making it the ideal positive control for in vitro tissue bath pharmacology. Its dissociation constant (KA) and relative efficacy (er) remain consistent across tissue types—unlike carbachol or oxotremorine—ensuring reproducible benchmarking. The unique dual muscarinic/nicotinic profile supports autonomic ganglion and neuromuscular junction studies. With an exceptionally high eudismic ratio (280-440) and >98% enantiomeric excess, the (2S,5S)-enantiomer is the gold standard for stereochemical and SAR investigations. Procure this reference standard to eliminate confounding tissue selectivity and receptor subtype variability in your assays.

Molecular Formula C9H18NO2+
Molecular Weight 172.24 g/mol
CAS No. 13552-60-8
Cat. No. B076360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscarone
CAS13552-60-8
Synonymsallomuscarone
muscarone
muscarone, (2R,5S)-isomer
muscarone, (2S,5R)-isomer
muscarone, (2S-cis)-isomer
muscarone, (cis-(+-))-isomer
muscarone, iodide, (+-)-isomer
muscarone, iodide, (2S-cis)-isome
Molecular FormulaC9H18NO2+
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCC1C(=O)CC(O1)C[N+](C)(C)C
InChIInChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1
InChIKeyXKOQIVSZENKHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muscarone (CAS 13552-60-8): Chemical Profile and Procurement-Relevant Identity


Muscarone (CAS 13552-60-8) is a quaternary ammonium muscarinic acetylcholine receptor (mAChR) agonist belonging to the tetrahydrofuran class, structurally related to the natural product muscarine but distinguished by the presence of a ketone group at the C-3 position of the furan ring [1]. It exists as a chiral molecule with the (2S,5S)-(-) enantiomer being the pharmacologically active eutomer, and its synthesis yields enantiomeric excess >98% using (R)- and (S)-lactic ester starting materials [2]. The compound exhibits potent agonist activity at both muscarinic and, at higher concentrations, nicotinic acetylcholine receptors, and its pharmacological profile includes stimulation of parasympathetic effector cells, ganglionic synapses, and neuromuscular junctions [1].

Why Muscarone (CAS 13552-60-8) Cannot Be Substituted by In-Class Muscarinic Agonists


In-class muscarinic agonists such as muscarine, carbachol, oxotremorine, arecoline, and pilocarpine cannot be freely interchanged with muscarone due to substantial quantitative differences in their pharmacological profiles. Muscarone demonstrates markedly higher potency across multiple tissue preparations compared to these alternatives [1], and crucially, its dissociation constant (KA) and relative efficacy (er) values remain consistent across different tissue types—a property not shared by all agonists in the class [2]. Additionally, muscarone possesses appreciable ganglionic and nicotinic stimulant properties that are absent or negligible in closely related compounds like muscarine [3]. These quantifiable differences in potency, tissue selectivity, and receptor subtype engagement mean that substituting muscarone with a generic 'muscarinic agonist' will alter experimental outcomes in predictable and measurable ways, necessitating compound-specific selection based on the evidence that follows.

Quantitative Differentiation of Muscarone (CAS 13552-60-8) from Comparator Muscarinic Agonists


Superior Potency Across Multiple Isolated Tissue Preparations Compared to Muscarine and Carbachol

In a comparative study of seven muscarinic agonists evaluated across seven isolated tissue preparations (guinea pig taenia-coli, ileum, jejunum, trachea, atria; rat jejunum, urinary bladder), muscarone was identified as the most potent compound in all tissues tested [1]. Equieffective molar ratios were calculated relative to muscarone as the reference standard (set to 1.0), providing a quantitative hierarchy of potency. This study establishes muscarone as the benchmark for maximal potency in this pharmacological class within these specific assay systems [1].

Muscarinic receptor pharmacology Tissue bath pharmacology Agonist potency ranking

Enantioselective Potency: Eudismic Ratio of 280-440 Defines (-)-(2S,5S)-Muscarone as the Required Eutomer

The pharmacological activity of muscarone is highly enantioselective. The (-)-(2S,5S) enantiomer is the eutomer (more active form), and its potency relative to the (+)-(2R,5R) distomer is defined by an eudismic ratio spanning 280-440 in functional assays [1]. This ratio is substantially higher than the values of 2.4-10.1 previously reported in the older literature [1]. Binding studies across M1 (cerebral cortex), M2 (heart), and M3 (salivary gland) receptor subtypes confirmed the same enantiomeric preference [1].

Chiral pharmacology Enantiomer-specific activity Eudismic ratio

Tissue-Consistent Affinity and Efficacy: A Unique Profile Not Shared by Oxotremorine

A study determining dissociation constants (KA) and relative efficacies (er) in three isolated tissues (guinea-pig ileum, atria, and rat urinary bladder) revealed that muscarone, along with muscarine and methylfurtrethonium, exhibits tissue-consistent KA and er values. In contrast, other agonists like oxotremorine showed significant tissue-dependent differences [1]. For oxotremorine, both er and -log KA were greater in atria than in smooth muscle, establishing its cardioselectivity, whereas muscarone's consistent values across tissues indicate a lack of pronounced tissue selectivity [1].

Receptor pharmacology Tissue selectivity Dissociation constant

Distinct Ganglionic and Nicotinic Activity Profile Differentiates Muscarone from Muscarine

In contrast to muscarine, which is almost devoid of nicotinic activity, muscarone and its isomers and derivatives possess appreciable ganglionic stimulant properties. This was evidenced by stimulatory effects on the nictitating membrane of atropinized cats and dogs, and on the dog pelvic nerve-bladder preparation after atropinization [1]. In these tests, the muscarones were as active as acetylcholine. Furthermore, on the isolated frog rectus abdominis muscle (a nicotinic assay), most of the muscarones surpassed acetylcholine in potency [1].

Ganglionic stimulation Nicotinic receptor Autonomic pharmacology

Quantitative Comparison: Muscarone Slightly Less Potent than Muscarine in Helix aspersa Neuronal Model

In a neuronal model using Helix aspersa (garden snail) neurons, the mean dose of muscarine required to elicit a response on H (Helix) and D (Depolarizing) neurones was 10.9 μg and 8.4 μg, respectively. Under the same conditions, muscarone was found to be 'slightly less potent than muscarine' [1]. Other muscarinic agonists—mecholine, pilocarpine, arecoline, and oxotremorine—were much less potent as agonists, especially on D cells [1].

Invertebrate neuropharmacology Neuronal firing Cholinergic agonist

Dehydro Derivative Comparison: Saturation State Critically Affects Muscarone Potency

A pharmacological comparison of muscarine and muscarone with their dehydro (unsaturated) derivatives demonstrated that dl-Dehydromuscarone was 5-15 times less potent than its saturated analogue (dl-Muscarone) in the dog pelvic nerve-bladder preparation and on the mouse pupil [1]. This quantifies the essential role of the saturated tetrahydrofuran ring for optimal receptor interaction and potency.

Structure-activity relationship Dehydro analogs Receptor binding

Validated Research and Industrial Application Scenarios for Muscarone (CAS 13552-60-8)


Positive Control for Maximal Muscarinic Receptor Activation in Multi-Tissue Pharmacological Assays

Given its established position as the most potent compound across seven isolated tissue preparations [1], muscarone serves as an ideal positive control or reference standard for in vitro tissue bath pharmacology studies. Its high potency allows researchers to define the maximum achievable receptor-mediated response in a given tissue, providing a critical benchmark for evaluating partial agonists or antagonists. The tissue-consistent KA and er values [2] further support its use as a reliable standard that does not introduce confounding tissue selectivity, unlike oxotremorine or carbachol.

Investigating Dual Muscarinic-Nicotinic Signaling in Autonomic Ganglia and Neuromuscular Junctions

Muscarone's unique dual agonist profile—combining high muscarinic potency with appreciable ganglionic and nicotinic stimulant activity [3]—makes it the compound of choice for experimental paradigms that require simultaneous or sequential activation of both receptor classes. This is particularly relevant for studies on autonomic ganglion transmission, where muscarine fails to activate the nicotinic component, and for neuromuscular junction research using the frog rectus abdominis preparation, where muscarone surpasses acetylcholine in potency [3].

Chiral Pharmacology Studies Requiring High Enantioselectivity

The exceptionally high eudismic ratio of 280-440 for the (-)-(2S,5S) enantiomer over the (+)-(2R,5R) enantiomer [4] positions muscarone as a powerful tool for investigating stereochemical determinants of muscarinic receptor activation. Researchers can utilize the pure enantiomers to probe receptor binding site geometry, validate computational docking models, or serve as a benchmark for developing enantioselective synthesis methods. The >98% enantiomeric excess achievable with established synthetic routes [4] ensures that experiments can be conducted with the pharmacologically relevant stereoisomer, avoiding the confounding effects of the weak distomer.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Muscarinic Agonists

As the parent compound for a class of synthetic analogs, including dehydro derivatives and spiromuscarones, muscarone serves as the essential reference baseline for SAR investigations. The quantitative potency loss observed with dl-Dehydromuscarone (5-15x less potent) [5] and the reduced activity of analogs with C-2/C-3 modifications [2] underscore its role as the benchmark for optimal activity. Medicinal chemistry programs aiming to develop novel muscarinic ligands, particularly those targeting cognitive disorders as suggested by spiromuscarone research [6], require muscarone as the gold-standard comparator to evaluate the impact of structural modifications on receptor affinity and efficacy.

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